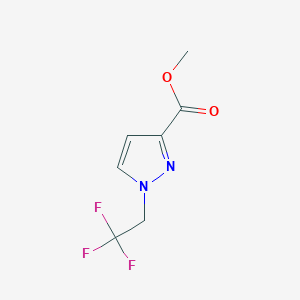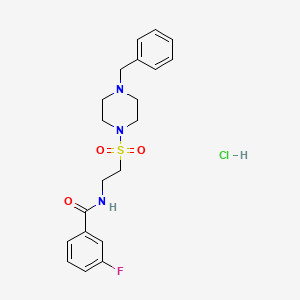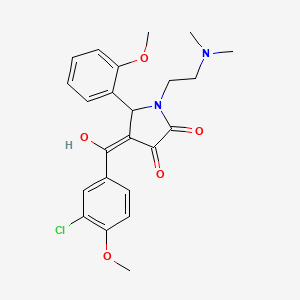
4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H25ClN2O5 and its molecular weight is 444.91. The purity is usually 95%.
BenchChem offers high-quality 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
The synthesis of pyrrolopyrimidine derivatives, as demonstrated by Majumdar et al. (1998), involves the transformation of dimethylaminoethyl and methoxyphenyl groups under specific conditions, hinting at the potential for creating structurally related compounds for various applications, including medicinal chemistry and material science (Majumdar, Das, & Jana, 1998).
Development of Fluorescent Probes
Compounds containing dimethylamino groups, as explored by Wang et al. (2015), can be designed into fluorescent probes with aggregation-enhanced emission features. These probes are valuable in real-time monitoring of low carbon dioxide levels, indicating potential applications in environmental monitoring and biological research (Wang et al., 2015).
Pharmacological Research
Although excluding direct applications in drug use and dosage, the structural motifs present in this compound, such as the dimethylaminoethyl and methoxyphenyl groups, are commonly found in pharmacologically active molecules. Research into similar compounds has revealed potential antimicrobial activities, suggesting that derivatives could be synthesized and evaluated for therapeutic purposes (Kumar, Kumar, & Nihana, 2017).
Material Science and Supramolecular Chemistry
The presence of functional groups like dimethylamino and methoxyphenyl opens avenues for the synthesis of novel materials. Fang et al. (2020) have shown how pyridine derivatives can form supramolecular adducts through classical hydrogen bonds and noncovalent interactions, illustrating the compound's potential in developing new materials with specific properties (Fang et al., 2020).
Propiedades
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O5/c1-25(2)11-12-26-20(15-7-5-6-8-17(15)30-3)19(22(28)23(26)29)21(27)14-9-10-18(31-4)16(24)13-14/h5-10,13,20,27H,11-12H2,1-4H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDOEXFDRNECOM-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B3008435.png)
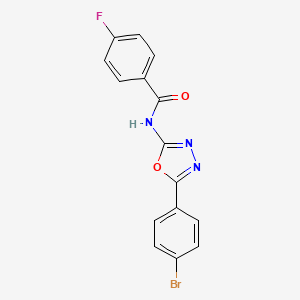
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide](/img/structure/B3008440.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B3008441.png)
![1,7-dimethyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008442.png)
![3-[(N,N-dimethylglycyl)amino]benzoic acid](/img/structure/B3008443.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B3008444.png)
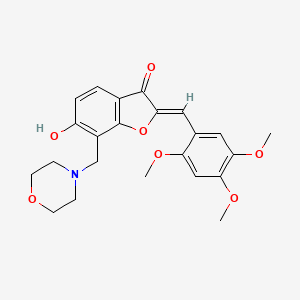
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3008446.png)
![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B3008447.png)
![1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B3008449.png)
